Pyracarbolid

Description

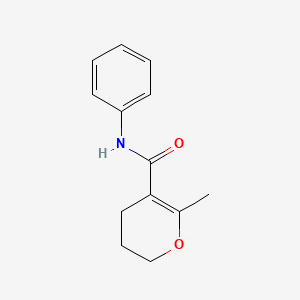

Structure

3D Structure

Propriétés

IUPAC Name |

6-methyl-N-phenyl-3,4-dihydro-2H-pyran-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-10-12(8-5-9-16-10)13(15)14-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCALTGLHFLNGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCCO1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179432 | |

| Record name | 3,4-Dihydro-6-methyl-N-phenyl-2H-pyran-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24691-76-7 | |

| Record name | Pyracarbolid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24691-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyracarbolid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024691767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-6-methyl-N-phenyl-2H-pyran-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyracarbolid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRACARBOLID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H294Q38GAN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyracarbolid's Mechanism of Action on Fungal Mitochondria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Pyracarbolid, a carboxamide fungicide, on fungal mitochondria. This compound is a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain, leading to the disruption of cellular energy production and subsequent fungal cell death. This guide provides a detailed overview of its molecular target, the biochemical consequences of its inhibitory action, and comprehensive experimental protocols for its study.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

This compound belongs to the class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[1][2] The primary molecular target of this compound within the fungal cell is the succinate dehydrogenase (SDH) enzyme, also known as Complex II of the mitochondrial electron transport chain.[1][3] SDH is a key enzyme that links the Krebs cycle to oxidative phosphorylation, catalyzing the oxidation of succinate to fumarate and transferring electrons to the ubiquinone pool.[1][4]

The SDH enzyme is a heterotetrameric protein complex composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[1][4] this compound, like other carboxamide fungicides, binds to the ubiquinone-binding site (Q-site) of Complex II. This binding pocket is formed by residues from the SDHB, SDHC, and SDHD subunits. By occupying this site, this compound physically blocks the binding of the natural substrate, ubiquinone, thereby inhibiting the transfer of electrons from the iron-sulfur clusters in the SDHB subunit to the ubiquinone pool.

The inhibition of electron flow at Complex II has several critical downstream consequences for the fungal cell:

-

Disruption of the Electron Transport Chain: The blockage of electron transfer prevents the subsequent reduction of Complex III and Complex IV, effectively halting the entire electron transport chain.

-

Cessation of ATP Synthesis: The flow of electrons through the electron transport chain is coupled to the pumping of protons across the inner mitochondrial membrane, creating a proton gradient that drives ATP synthesis by ATP synthase. By inhibiting electron flow, this compound dissipates this proton motive force, leading to a rapid depletion of cellular ATP.

-

Accumulation of Succinate: The inhibition of SDH leads to the accumulation of its substrate, succinate.[1][5] This can have further metabolic consequences and can lead to the production of reactive oxygen species (ROS).[4]

-

Fungal Cell Death: The severe energy deficit and metabolic disruption ultimately lead to the cessation of essential cellular processes and trigger programmed cell death in the fungus.

The following diagram illustrates the mechanism of action of this compound on the fungal mitochondrial respiratory chain.

Quantitative Data

Table 1: Illustrative IC₅₀ Values of Carboxamide SDHIs against Various Fungal Pathogens

| Fungicide | Fungal Species | IC₅₀ (µg/mL) | Reference |

| Iprodione | Rhizoctonia solani | 0.43 | [6] |

| Azoxystrobin (QoI) | Rhizoctonia solani | 596.60 | [6] |

| Fluopyram | Rhizoctonia solani | 430.37 | [6] |

Table 2: Illustrative Kinetic Parameters for SDH Inhibition

| Inhibitor | Enzyme Source | Substrate | Inhibition Type | Kₘ (mM) | Vₘₐₓ (relative) | Kᵢ (µM) |

| Malonate | Submitochondrial Particles | Succinate | Competitive | ~0.3-1.0 | N/A | Varies |

| Atpenin A5 | Submitochondrial Particles | Succinate | Non-competitive | ~0.3-1.0 | Decreased | Varies |

| Guanidine HCl | Rat Hepatic/Renal SDH | Succinate | Mixed | Increased | Decreased | Varies |

Note: The kinetic parameters for SDH can vary depending on the enzyme source and assay conditions. The affinity of SDH for succinate (Kₘ) typically ranges from 0.5 to 3 mM.[1][7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the mechanism of action of this compound.

Fungal Isolate Preparation and Maintenance

-

Culture: Grow the desired fungal species (e.g., Rhizoctonia solani) on Potato Dextrose Agar (PDA) plates.[9][10]

-

Incubation: Incubate the plates at 25°C for the appropriate duration to allow for sufficient mycelial growth.[9][10]

-

Sub-culturing: Sub-culture the fungus regularly to maintain its viability.

-

Inoculum Preparation: For liquid culture experiments, inoculate Potato Dextrose Broth (PDB) with mycelial plugs from the PDA plates and incubate with shaking to obtain a homogenous mycelial suspension.

In Vitro Fungicide Sensitivity Assay (IC₅₀ Determination)

This protocol determines the concentration of this compound required to inhibit 50% of fungal growth.

-

Medium Preparation: Prepare PDA amended with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A stock solution of this compound can be prepared in a suitable solvent like DMSO. Ensure the final solvent concentration is consistent across all treatments and does not affect fungal growth.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each amended and control (solvent only) PDA plate.[6]

-

Incubation: Incubate the plates at 25°C in the dark.

-

Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony on the control plate reaches the edge of the plate.

-

Calculation: Calculate the percentage of growth inhibition for each this compound concentration relative to the control. The IC₅₀ value can be determined by probit analysis or by plotting the percentage of inhibition against the log of the this compound concentration and fitting a dose-response curve.

The following diagram outlines the workflow for determining the IC₅₀ of this compound.

Isolation of Fungal Mitochondria

This protocol describes the isolation of mitochondria from fungal mycelia for subsequent enzymatic and respiration assays.

-

Harvesting Mycelia: Harvest fungal mycelia from liquid culture by filtration.

-

Protoplast Formation: Resuspend the mycelia in an osmotic buffer containing cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) and incubate to generate protoplasts.

-

Homogenization: Gently homogenize the protoplasts in a mitochondrial isolation buffer (e.g., containing mannitol, sucrose, HEPES, and EGTA) using a Dounce homogenizer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

-

Washing: Wash the mitochondrial pellet with the isolation buffer to remove contaminants.

-

Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of the isolation buffer.

-

Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford or BCA assay.

Measurement of Mitochondrial Complex II (SDH) Activity

This assay measures the enzymatic activity of SDH in the isolated mitochondria.

-

Reaction Mixture: Prepare a reaction buffer containing a suitable buffer (e.g., potassium phosphate), succinate as the substrate, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or phenazine methosulfate (PMS) coupled with a tetrazolium salt like MTT.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Initiation of Reaction: Add the isolated mitochondria to the reaction mixture to start the reaction.

-

Spectrophotometric Measurement: Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP).

-

Calculation of Activity: The rate of change in absorbance is proportional to the SDH activity.

-

Kinetic Analysis: To determine the type of inhibition and the inhibition constant (Kᵢ), perform the assay with varying concentrations of both succinate and this compound. The data can be analyzed using Lineweaver-Burk or Michaelis-Menten plots.[8]

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol measures the effect of this compound on the oxygen consumption rate (OCR) of isolated mitochondria.

-

Respirometry Setup: Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph, Seahorse XF Analyzer).

-

Reaction Chamber: Add respiration buffer and the isolated mitochondria to the reaction chamber.

-

Substrate Addition: Add succinate as the respiratory substrate to stimulate Complex II-linked respiration. Rotenone, a Complex I inhibitor, can be added to ensure that the measured respiration is solely dependent on Complex II.

-

State 3 and State 4 Respiration:

-

State 4 (resting state): Measure the basal OCR in the presence of the substrate.

-

State 3 (active state): Add ADP to stimulate ATP synthesis and measure the maximal OCR.

-

-

Inhibitor Titration: Add increasing concentrations of this compound and measure the corresponding changes in OCR in both State 4 and State 3.

-

Data Analysis: Plot the OCR against the this compound concentration to determine the inhibitory effect on mitochondrial respiration.

The following diagram illustrates the logical relationship in a mitochondrial respiration experiment.

Conclusion

This compound is an effective fungicide that targets a fundamental process in fungal survival: mitochondrial respiration. Its specific inhibition of succinate dehydrogenase leads to a rapid depletion of cellular energy, ultimately resulting in fungal cell death. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the precise quantitative effects of this compound and to further elucidate the molecular interactions governing its potent fungicidal activity. A thorough understanding of its mechanism of action is crucial for the development of resistance management strategies and the design of next-generation fungicides.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism | Semantic Scholar [semanticscholar.org]

- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computationally modeling mammalian succinate dehydrogenase kinetics identifies the origins and primary determinants of ROS production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Succinate dehydrogenase (SDH) activity in single Paramecium caudatum cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory kinetic studies on rat hepatic and renal succinate dehydrogenase with guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. revista-agroproductividad.org [revista-agroproductividad.org]

- 10. Rhizoctonia solani Infection Assay of Young Sugar Beet and Arabidopsis plantlets - PMC [pmc.ncbi.nlm.nih.gov]

Pyracarbolid: A Technical Guide to its Chemical Identity, Properties, and Fungicidal Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyracarbolid is a systemic fungicide belonging to the anilide class of chemicals. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and its mechanism of action as a succinate dehydrogenase inhibitor. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and crop protection.

Chemical Structure and Identity

This compound is chemically known as 6-methyl-N-phenyl-3,4-dihydro-2H-pyran-5-carboxamide.[1] Its structure consists of a dihydropyran ring linked to a phenylamine through an amide group.

Molecular Formula: C₁₃H₁₅NO₂[2][3]

Canonical SMILES: CC1=C(CCCO1)C(=O)NC2=CC=CC=C2[1]

InChI Key: YPCALTGLHFLNGA-UHFFFAOYSA-N[1]

CAS Number: 24691-76-7[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 217.26 g/mol | [2][3] |

| Melting Point | 110-111 °C | [4] |

| Boiling Point | 357.82 °C (rough estimate) | [4] |

| Water Solubility | Not available | |

| pKa | Not available | |

| LogP | Not available | |

| Vapor Pressure | Not available | |

| Density | Not available |

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound functions as a systemic fungicide by targeting and inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain of fungi.[1] SDH plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the Krebs cycle and transferring electrons to the ubiquinone pool.

By inhibiting SDH, this compound disrupts the fungal respiratory process, leading to a depletion of cellular energy (ATP) and ultimately causing fungal cell death. This mode of action is characteristic of the anilide class of fungicides.[1]

While the general mechanism is understood, specific details regarding the binding site of this compound on the SDH complex and the precise nature of the inhibition (e.g., competitive, non-competitive) are not extensively documented in publicly available literature. Further research, including kinetic studies and molecular docking, would be beneficial to elucidate the exact molecular interactions.

Signaling Pathway of SDH Inhibition

The inhibition of succinate dehydrogenase by this compound initiates a cascade of events within the fungal cell, primarily centered around the disruption of cellular respiration and energy production. The following diagram illustrates the logical flow of this process.

Caption: Logical workflow of this compound's inhibitory action on succinate dehydrogenase.

Experimental Protocols

In Vitro Succinate Dehydrogenase (SDH) Activity Assay

This protocol outlines a general method to determine the inhibitory effect of a compound on SDH activity, which can be adapted for this compound.

Objective: To quantify the inhibition of fungal SDH activity by this compound.

Principle: The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (e.g., MTT, XTT), which changes color upon reduction. The rate of color change is proportional to the enzyme activity.

Materials:

-

Isolated fungal mitochondria or cell-free extracts containing SDH.

-

This compound stock solution of known concentration.

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).

-

Substrate: Sodium succinate.

-

Electron acceptor: DCPIP or a suitable tetrazolium salt.

-

Coenzyme Q (optional, depending on the assay).

-

Spectrophotometer or plate reader.

Procedure:

-

Preparation of Reagents: Prepare working solutions of the assay buffer, sodium succinate, and the electron acceptor. Prepare a series of dilutions of this compound to determine the IC₅₀ value.

-

Enzyme Preparation: Isolate mitochondria from the target fungus or prepare a cell-free extract known to contain active SDH. The protein concentration of the enzyme preparation should be determined.

-

Assay Setup: In a microplate or cuvette, add the assay buffer, the enzyme preparation, and the desired concentration of this compound (or solvent control).

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the reaction by adding the substrate (sodium succinate) and the electron acceptor.

-

Measurement: Immediately measure the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP) over time in kinetic mode.

-

Data Analysis: Calculate the initial rate of the reaction for each this compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

In Vivo Fungicide Efficacy Trial against Bean Rust (Uromyces appendiculatus)

This protocol describes a general procedure for evaluating the efficacy of a fungicide against bean rust in a greenhouse or field setting.

Objective: To assess the protective and/or curative activity of this compound against bean rust on bean plants.

Materials:

-

Healthy, susceptible bean plants (e.g., Phaseolus vulgaris).

-

Uredospores of Uromyces appendiculatus.

-

This compound formulation for spraying.

-

Spraying equipment.

-

Controlled environment greenhouse or field plot.

Procedure:

-

Plant Growth: Grow bean plants to a suitable stage for inoculation (e.g., when primary leaves are fully expanded).

-

Fungicide Application:

-

Protective Assay: Spray the plants with different concentrations of this compound formulation before inoculation with the pathogen.

-

Curative Assay: Inoculate the plants with the pathogen and then apply the this compound treatment at different time points after inoculation.

-

Include a positive control (a known effective fungicide) and a negative control (water or formulation blank spray).

-

-

Inoculation: Prepare a suspension of U. appendiculatus uredospores in sterile water with a surfactant. Spray the spore suspension evenly onto the leaves of the bean plants.

-

Incubation: Place the inoculated plants in a high-humidity environment (e.g., a dew chamber) for 16-24 hours in the dark to facilitate spore germination and infection.

-

Disease Development: Transfer the plants back to greenhouse or field conditions that are conducive to rust development (e.g., moderate temperatures and light).

-

Disease Assessment: After a suitable incubation period (e.g., 10-14 days), assess the disease severity. This can be done by counting the number of rust pustules per leaf or by using a disease rating scale.

-

Data Analysis: Calculate the percent disease control for each treatment compared to the negative control. Statistical analysis should be performed to determine the significance of the results.

Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical workflow for conducting a fungicide efficacy trial.

Caption: A generalized workflow for evaluating the in vivo efficacy of this compound.

Conclusion

This compound is a well-defined chemical entity with fungicidal properties attributed to its ability to inhibit succinate dehydrogenase. This guide has summarized its chemical structure, key physicochemical properties, and the fundamental mechanism of its fungicidal action. The provided generalized experimental protocols offer a starting point for researchers to investigate its specific inhibitory kinetics and in vivo efficacy. Further research is warranted to fully characterize its interaction with the SDH enzyme complex and to explore its potential in the development of novel crop protection strategies.

References

An In-depth Technical Guide to the Synthesis and Characterization of Pyracarbolid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Pyracarbolid, a systemic anilide fungicide. Due to the limited availability of a precise, publicly documented synthesis protocol, this guide outlines a plausible and scientifically sound synthetic route based on established organic chemistry principles for the formation of pyran-carboxamides. Furthermore, this document details the key characterization parameters for this compound, including predicted Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS) data, and typical Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic features. The guide also illustrates the proposed synthesis workflow and the fungicidal mechanism of action through detailed diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and agrochemical research.

Introduction

This compound, with the IUPAC name 3,4-dihydro-6-methyl-N-phenyl-2H-pyran-5-carboxanilide, is a fungicide belonging to the anilide class of chemicals.[1] It functions as a systemic fungicide, meaning it can be absorbed by the plant and translocated within its tissues, providing protection from fungal pathogens.[1] The primary mode of action of this compound is the inhibition of the enzyme succinate dehydrogenase (SDH) in the mitochondrial electron transport chain of fungi.[1] This disruption of cellular respiration leads to the eventual death of the fungal organism.

This guide presents a detailed examination of this compound, focusing on its synthesis and structural characterization, to aid researchers in their scientific endeavors.

Synthesis of this compound

While a specific, publicly available, step-by-step experimental protocol for the synthesis of this compound is not readily found in the literature, a plausible synthetic route can be devised based on well-established reactions for the formation of similar anilide and pyran structures. The proposed synthesis involves a two-step process: the formation of a pyran-5-carboxylic acid intermediate, followed by an amidation reaction with aniline.

Proposed Synthetic Workflow

The logical workflow for the synthesis of this compound is depicted in the following diagram:

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are proposed based on general synthetic methodologies for similar chemical structures.

Step 1: Synthesis of 3,4-dihydro-6-methyl-2H-pyran-5-carboxylic acid (Intermediate)

This step can be achieved through various methods for constructing the dihydropyran ring. One possible approach involves the reaction of an appropriate diketone or keto-ester with a suitable cyclizing agent.

-

Materials:

-

Ethyl acetoacetate

-

Paraformaldehyde

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for hydrolysis)

-

Sodium hydroxide (for hydrolysis)

-

-

Procedure:

-

To a solution of ethyl acetoacetate in ethanol, add paraformaldehyde and a catalytic amount of piperidine.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

To the resulting crude ester, add a solution of sodium hydroxide and reflux to hydrolyze the ester to the corresponding carboxylic acid.

-

After completion of the hydrolysis, cool the reaction mixture and acidify with hydrochloric acid to precipitate the 3,4-dihydro-6-methyl-2H-pyran-5-carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the intermediate.

-

Step 2: Synthesis of this compound (Amidation)

This step involves the coupling of the carboxylic acid intermediate with aniline to form the amide bond.

-

Materials:

-

3,4-dihydro-6-methyl-2H-pyran-5-carboxylic acid (from Step 1)

-

Aniline

-

Thionyl chloride or a coupling agent (e.g., DCC, EDC)

-

Anhydrous dichloromethane (DCM) or a suitable aprotic solvent

-

Triethylamine or another suitable base

-

-

Procedure:

-

Suspend the 3,4-dihydro-6-methyl-2H-pyran-5-carboxylic acid in anhydrous DCM.

-

Slowly add thionyl chloride at 0 °C and then allow the reaction to proceed at room temperature until the acid is converted to the acyl chloride.

-

In a separate flask, dissolve aniline and triethylamine in anhydrous DCM.

-

Slowly add the freshly prepared acyl chloride solution to the aniline solution at 0 °C.

-

Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a crystalline solid.

Characterization of this compound

The structural identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.27 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 110 °C |

| Purity | ≥98% |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the lack of publicly available experimental NMR data, the following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃, generated using online prediction tools. These values serve as a guide for spectral interpretation.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.3 | m | 5H | Aromatic protons (phenyl ring) |

| ~7.0 | br s | 1H | N-H (amide) |

| ~4.2 | t | 2H | O-CH₂ (pyran ring) |

| ~2.5 | t | 2H | CH₂ (pyran ring) |

| ~2.3 | s | 3H | CH₃ (pyran ring) |

| ~1.9 | p | 2H | CH₂ (pyran ring) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (amide) |

| ~155 | C (pyran ring, C=C) |

| ~138 | C (aromatic, C-N) |

| ~129 | CH (aromatic) |

| ~124 | CH (aromatic) |

| ~120 | CH (aromatic) |

| ~108 | C (pyran ring, C=C) |

| ~68 | O-CH₂ (pyran ring) |

| ~30 | CH₂ (pyran ring) |

| ~22 | CH₂ (pyran ring) |

| ~20 | CH₃ (pyran ring) |

3.2.2. Mass Spectrometry (MS)

Mass spectral data provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 217.1 | [M]⁺ (Molecular Ion) |

| 120.1 | [C₇H₆NO]⁺ fragment |

| 93.1 | [C₆H₅NH₂]⁺ fragment (Aniline) |

3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Typical FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3300 | Medium | N-H stretch (amide) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1660 | Strong | C=O stretch (amide I) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic) |

| ~1540 | Medium | N-H bend (amide II) |

| ~1250 | Strong | C-N stretch |

| ~1100 | Strong | C-O stretch (ether) |

3.2.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, absorption bands are expected due to the presence of the aromatic phenyl ring and the conjugated amide system. In a solvent like ethanol, one would expect to see absorption maxima (λ_max) in the range of 200-280 nm.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound, like other anilide fungicides, targets the mitochondrial respiratory chain in fungi.[1] Specifically, it inhibits the activity of Complex II, also known as succinate dehydrogenase (SDH).[1] This enzyme plays a crucial role in both the citric acid cycle (Krebs cycle) and the electron transport chain.

The signaling pathway illustrating this mechanism is shown below:

Caption: Mechanism of action of this compound as an SDHI.

By binding to the SDH enzyme, this compound blocks the transfer of electrons from succinate to ubiquinone. This interruption of the electron transport chain halts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of the fungicide this compound. While a specific, validated experimental protocol for its synthesis is not publicly available, a plausible and robust synthetic route has been proposed based on fundamental principles of organic chemistry. The guide has also presented a comprehensive set of characterization data, including predicted NMR spectra and other key spectroscopic features, to aid in the identification and quality assessment of this compound. The visualization of the synthesis workflow and the mechanism of action provides a clear and concise understanding of the key processes involved. This document serves as a valuable technical resource for professionals in the fields of agrochemical research, drug development, and synthetic organic chemistry.

References

Pyracarbolid: A Technical Guide to a Succinate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyracarbolid is a systemic fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs). Its mode of action involves the disruption of the mitochondrial electron transport chain at Complex II, leading to the inhibition of fungal respiration and subsequent cell death. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, mechanism of action, and detailed, illustrative experimental protocols for its evaluation. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of fungicide development, mitochondrial research, and drug discovery.

Chemical Identifiers

A thorough understanding of a compound begins with its fundamental chemical identifiers. The following table summarizes the key chemical information for this compound.

| Identifier | Value | Reference |

| CAS Number | 24691-76-7 | [1][2][3][4] |

| IUPAC Name | 6-methyl-N-phenyl-3,4-dihydro-2H-pyran-5-carboxamide | [1][2][5] |

| Chemical Formula | C₁₃H₁₅NO₂ | [1][2][3] |

| Molecular Weight | 217.26 g/mol | [1][4][6] |

| InChI | InChI=1S/C13H15NO2/c1-10-12(8-5-9-16-10)13(15)14-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,14,15) | [1][2] |

| InChIKey | YPCALTGLHFLNGA-UHFFFAOYSA-N | [1][3] |

| SMILES | CC1=C(CCCO1)C(=O)NC2=CC=CC=C2 | [1][7] |

| Synonyms | Sicarol, 2-methyl-5,6-dihydro-4H-pyran-3-carboxanilide | [1] |

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound exerts its fungicidal activity by targeting and inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[3] SDH is a crucial enzyme that participates in both the citric acid (Krebs) cycle and cellular respiration.

In the citric acid cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then passed into the electron transport chain. This compound competitively binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This binding event physically obstructs the natural substrate, ubiquinone, from accessing the active site, thereby blocking the transfer of electrons from the iron-sulfur clusters within SDH to the electron transport chain.

The inhibition of electron flow has two major consequences:

-

Disruption of ATP Synthesis: The electron transport chain is the primary mechanism for generating the proton gradient necessary for ATP synthesis. By halting electron flow at Complex II, this compound effectively shuts down aerobic respiration, leading to a severe depletion of cellular ATP.

-

Accumulation of Succinate: The blockage of the SDH active site leads to an accumulation of succinate. Elevated levels of succinate can have further downstream effects on cellular metabolism and signaling.

The ultimate result of SDH inhibition by this compound is a catastrophic failure of the fungus's energy metabolism, leading to growth inhibition and cell death.

Signaling Pathway Diagram

Caption: Mechanism of this compound action on the mitochondrial electron transport chain.

Experimental Protocols

The following sections provide detailed, illustrative methodologies for key experiments to characterize the fungicidal activity of this compound.

Determination of EC₅₀ (Half-maximal Effective Concentration)

This protocol describes an in vitro assay to determine the concentration of this compound that inhibits the growth of a target fungus by 50%.

Materials:

-

Potato Dextrose Agar (PDA) or other suitable fungal growth medium

-

Sterile petri dishes (90 mm)

-

Target fungal culture

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Sterile distilled water

-

Dimethyl sulfoxide (DMSO)

-

Incubator

Procedure:

-

Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C in a water bath.

-

This compound Dilutions: Prepare a series of this compound concentrations in sterile molten PDA. For example, to achieve final concentrations of 0.01, 0.1, 1, 10, and 100 µg/mL, add the appropriate volume of the this compound stock solution to the molten agar. Ensure the final DMSO concentration does not exceed 1% (v/v) in any plate, including the control. Prepare a control plate containing only DMSO at the same concentration.

-

Pouring Plates: Pour approximately 20 mL of the amended and control PDA into sterile petri dishes. Allow the plates to solidify at room temperature.

-

Fungal Inoculation: From the margin of an actively growing culture of the target fungus, cut a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the target fungus (e.g., 25°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

-

Data Analysis: Calculate the average colony diameter for each concentration. Determine the percentage of growth inhibition relative to the control. Plot the percentage of inhibition against the logarithm of the this compound concentration and use a suitable regression analysis (e.g., probit analysis) to calculate the EC₅₀ value.

Hypothetical EC₅₀ Data for this compound against Botrytis cinerea

| This compound (µg/mL) | Mycelial Growth Inhibition (%) |

| 0.01 | 15.2 |

| 0.1 | 48.9 |

| 1.0 | 85.7 |

| 10.0 | 98.1 |

| 100.0 | 100.0 |

| Calculated EC₅₀ | 0.12 µg/mL |

Succinate Dehydrogenase Activity Assay

This spectrophotometric assay directly measures the activity of the SDH enzyme and its inhibition by this compound. The assay is based on the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

-

Mitochondrial fraction isolated from the target fungus

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM KCN and 1 µM rotenone)

-

Succinate solution (e.g., 200 mM)

-

DCPIP solution (e.g., 2.5 mM)

-

Phenazine methosulfate (PMS) solution (e.g., 20 mM)

-

This compound stock solution (in DMSO)

-

Spectrophotometer

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from the target fungus using standard differential centrifugation protocols.

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing assay buffer, mitochondrial protein (e.g., 50 µg), and varying concentrations of this compound (or DMSO for the control).

-

Initiation of Reaction: Add DCPIP and PMS to the cuvette. Initiate the enzymatic reaction by adding the succinate solution.

-

Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 600 nm over time (e.g., for 5 minutes). The rate of DCPIP reduction is proportional to the SDH activity.

-

IC₅₀ Calculation: Calculate the percentage of SDH inhibition for each this compound concentration relative to the control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Hypothetical IC₅₀ Data for this compound on Fungal SDH

| This compound (nM) | SDH Activity (% of Control) |

| 1 | 92.5 |

| 10 | 65.3 |

| 50 | 28.1 |

| 100 | 12.4 |

| 500 | 3.7 |

| Calculated IC₅₀ | 22.5 nM |

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating this compound's antifungal activity.

Conclusion

This compound is a potent and specific inhibitor of fungal succinate dehydrogenase. Its well-defined mechanism of action, targeting a critical enzyme in fungal respiration, makes it an effective fungicide. The experimental protocols outlined in this guide provide a framework for the robust evaluation of this compound and other SDHI fungicides. A thorough understanding of its chemical properties, biological activity, and mode of action is essential for its responsible use in agriculture and for the development of new and improved antifungal agents. Further research into potential resistance mechanisms and the structural basis of its interaction with the SDH enzyme will be crucial for prolonging its efficacy and for the rational design of next-generation fungicides.

References

- 1. Resistance mechanisms and fitness of pyraclostrobin-resistant isolates of Lasiodiplodia theobromae from mango orchards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 3. researchgate.net [researchgate.net]

- 4. sunlongbiotech.com [sunlongbiotech.com]

- 5. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biogot.com [biogot.com]

- 7. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

Mode of Action of Anilide Fungicides: A Technical Guide to Pyracarbolid and Related Succinate Dehydrogenase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mode of action of anilide fungicides, with a particular focus on Pyracarbolid. These compounds represent a significant class of agricultural and research chemicals that target fungal mitochondrial respiration. This document details their molecular mechanism of action, presents quantitative efficacy data, outlines key experimental protocols for their study, and provides visual representations of the involved pathways and workflows.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

Anilide fungicides, including this compound, exert their antifungal activity by targeting and inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain (ETC).[1][2][3] SDH is a critical enzyme that links the tricarboxylic acid (TCA) cycle and the ETC. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to the ubiquinone (Q) pool in the ETC.[4][5]

The inhibition of SDH by anilide fungicides occurs at the ubiquinone binding site (Q-site) of the enzyme complex.[2][3] This binding is competitive with the natural substrate, ubiquinone. By occupying this site, the fungicide physically blocks the transfer of electrons from the iron-sulfur clusters within the SDH complex to ubiquinone.[4] This disruption of the electron flow has two major consequences for the fungal cell:

-

Inhibition of Respiration: The blockage of the ETC leads to a halt in aerobic respiration and a drastic reduction in ATP synthesis.

-

Disruption of the TCA Cycle: The inability to oxidize succinate leads to its accumulation and a disruption of the TCA cycle.

Ultimately, the severe energy deficit and metabolic disruption caused by SDH inhibition lead to the cessation of fungal growth and cell death.

Signaling Pathway of SDHI Action

The following diagram illustrates the mechanism of action of anilide fungicides at the level of the mitochondrial electron transport chain.

Caption: Mechanism of anilide fungicide inhibition of the mitochondrial electron transport chain.

Quantitative Data on Efficacy

The efficacy of anilide fungicides can be quantified using various metrics, primarily the half-maximal effective concentration (EC₅₀) and the half-maximal inhibitory concentration (IC₅₀). The EC₅₀ value represents the concentration of a fungicide that causes a 50% reduction in fungal growth, while the IC₅₀ value is the concentration that inhibits the activity of a target enzyme, in this case, SDH, by 50%.

The following tables summarize the efficacy of this compound and other anilide fungicides against various fungal pathogens.

Table 1: In Vitro Efficacy (EC₅₀) of Anilide Fungicides against Fungal Mycelial Growth

| Fungicide | Fungal Pathogen | EC₅₀ (µg/mL) | Reference |

| This compound | Rhizoctonia solani | Data not readily available in cited literature | |

| Boscalid | Botrytis cinerea | 0.551 to >100 | [6] |

| Penthiopyrad | Colletotrichum gloeosporioides | 0.45 to 3.17 | [7] |

| Fluxapyroxad | Rhizoctonia solani | 0.0101 - 0.1297 | [8] |

| Flutolanil | Rhizoctonia solani | 0.43 | [9] |

| Thifluzamide | Sclerotinia sclerotiorum | 33.2 | [10] |

| Mepronil | Rhizoctonia solani | 0.005 - 0.304 | [8] |

Table 2: In Vitro Inhibition (IC₅₀) of Succinate Dehydrogenase by Anilide Fungicides

| Fungicide | Fungal Species | IC₅₀ (µM) | Reference |

| This compound | Rhizoctonia solani | Data not readily available in cited literature | |

| Fluxapyroxad | Rhizoctonia solani | 1.226 µg/mL | [8] |

| SYP-32497 (Novel SDHI) | Rhizoctonia solani | 0.300 µg/mL | [8] |

| Compound 14b (Novel SDHI) | Rhizoctonia solani | Not specified | [11] |

| Compound E23 (Novel SDHI) | Rhizoctonia solani | 11.76 | [12] |

Note: The absence of specific quantitative data for this compound in readily available literature highlights a potential area for further research.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mode of action of anilide fungicides.

Mycelial Growth Inhibition Assay

This assay is fundamental for determining the EC₅₀ value of a fungicide.

Objective: To determine the concentration of an anilide fungicide that inhibits the mycelial growth of a target fungus by 50%.

Materials:

-

Potato Dextrose Agar (PDA) or other suitable fungal growth medium

-

Petri dishes (90 mm)

-

Fungicide stock solution (e.g., in DMSO or acetone)

-

Actively growing culture of the target fungus

-

Cork borer (5 mm diameter)

-

Incubator

-

Sterile water

-

Micropipettes

Procedure:

-

Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-55°C in a water bath.

-

Fungicide Amendment: Add the appropriate volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent (e.g., DMSO) alone. Gently swirl the flasks to ensure even distribution of the fungicide.

-

Plating: Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each agar plate.

-

Incubation: Seal the Petri dishes with parafilm and incubate them at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] * 100

-

Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

-

EC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the fungicide concentration. The EC₅₀ value can then be determined by regression analysis.[13]

Succinate Dehydrogenase (SDH) Inhibition Assay (Spectrophotometric)

This assay directly measures the inhibitory effect of the fungicide on the target enzyme.

Objective: To determine the IC₅₀ value of an anilide fungicide for the inhibition of SDH activity.

Materials:

-

Isolated mitochondria from the target fungus

-

Spectrophotometer

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

-

Succinate solution (substrate)

-

2,6-dichlorophenolindophenol (DCPIP) (electron acceptor)

-

Phenazine methosulfate (PMS) (electron carrier)

-

Anilide fungicide stock solution

-

Microplate or cuvettes

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from the target fungus using standard differential centrifugation methods. The protein concentration of the mitochondrial suspension should be determined.

-

Reaction Mixture Preparation: In a microplate well or cuvette, prepare the reaction mixture containing the assay buffer, DCPIP, and PMS.

-

Fungicide Addition: Add the anilide fungicide at various concentrations to the reaction mixtures. Include a control with the solvent only.

-

Enzyme Addition: Add the isolated mitochondria to the reaction mixtures to initiate the reaction.

-

Substrate Addition: Start the enzymatic reaction by adding the succinate solution.

-

Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 600 nm (the wavelength at which oxidized DCPIP absorbs maximally) over time in a kinetic mode. The rate of decrease in absorbance is proportional to the SDH activity.

-

Calculation of Inhibition: Calculate the percentage of SDH inhibition for each fungicide concentration relative to the control.

-

IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the fungicide concentration to determine the IC₅₀ value.[4]

Mitochondrial Respiration Assay (Oxygen Electrode)

This assay measures the overall impact of the fungicide on mitochondrial respiration.

Objective: To measure the effect of an anilide fungicide on the rate of oxygen consumption by fungal mitochondria.

Materials:

-

Clark-type oxygen electrode or a similar oxygen sensor system

-

Respiration chamber

-

Respiration buffer (e.g., containing mannitol, sucrose, KH₂PO₄, MgCl₂, and HEPES)

-

Isolated fungal mitochondria

-

Respiratory substrates (e.g., succinate)

-

ADP (to stimulate state 3 respiration)

-

Anilide fungicide stock solution

Procedure:

-

Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Chamber Setup: Add the respiration buffer to the respiration chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Mitochondria Addition: Add a known amount of isolated fungal mitochondria to the chamber.

-

Baseline Respiration (State 2): Record the basal rate of oxygen consumption with the addition of the substrate (succinate).

-

Fungicide Treatment: Add the anilide fungicide at the desired concentration and record the effect on the respiration rate.

-

Stimulated Respiration (State 3): Add a known amount of ADP to stimulate ATP synthesis-linked respiration and observe the rate of oxygen consumption.

-

Data Analysis: Analyze the traces of oxygen concentration over time to determine the rates of oxygen consumption under different conditions. The inhibitory effect of the fungicide can be quantified by comparing the respiration rates before and after its addition.[14][15][16]

Experimental and Logical Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the typical workflows for investigating the mode of action of anilide fungicides.

Experimental Workflow for Fungicide Efficacy and Mode of Action Studies

References

- 1. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. mdpi.com [mdpi.com]

- 9. Sensitivity of Rhizoctonia solani to Succinate Dehydrogenase Inhibitor and Demethylation Inhibitor Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. First report of antifungal activity conferred by non‐conventional peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for Measurement of Oxygen Consumption Rate In Situ in Permeabilized Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Initial Discovery and Scientific Investigations of Pyracarbolid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyracarbolid, a systemic fungicide belonging to the anilide class, was first reported in 1970 by Hoechst AG.[1] As an early example of a succinate dehydrogenase inhibitor (SDHI), its discovery marked a significant step in the development of fungicides with a specific biochemical mode of action. This technical guide provides a comprehensive overview of the initial studies and discovery of this compound, detailing its core scientific principles, experimental foundations, and early fungicidal properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | 3,4-dihydro-6-methyl-N-phenyl-2H-pyran-5-carboxanilide |

| CAS Name | 3,4-dihydro-6-methyl-N-phenyl-2H-pyran-5-carboxamide |

| CAS Registry Number | 24691-76-7 |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.27 g/mol |

| Chemical Class | Anilide Fungicide |

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary mode of action of this compound is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, a crucial component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1] By binding to the SDH enzyme, this compound disrupts the oxidation of succinate to fumarate, thereby blocking cellular respiration and energy production in susceptible fungi. This targeted inhibition was a key area of research during the period of this compound's development, with studies on structurally related oxathiin fungicides elucidating the potent and specific nature of this inhibitory action on succinate oxidation in fungi such as Ustilago maydis.[2][3][4]

The following diagram illustrates the inhibition of the mitochondrial electron transport chain by this compound.

Initial Synthesis and Discovery

The diagram below outlines a plausible workflow for the initial research and development of this compound.

Early Biological Studies and Fungicidal Spectrum

Initial studies on this compound demonstrated its efficacy as a systemic fungicide, meaning it could be absorbed and translocated within the plant, providing protection from fungal pathogens.[1] While specific quantitative data from the earliest studies is scarce in contemporary databases, it was reported to be effective against a range of fungal diseases, particularly rusts.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Agar Dilution Method)

A standard method for determining the intrinsic activity of a new compound like this compound would have been the agar dilution method.

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., acetone or dimethyl sulfoxide).

-

Serial Dilutions: A series of dilutions of the stock solution are made to achieve the desired test concentrations.

-

Incorporation into Media: Each dilution is incorporated into molten potato dextrose agar (PDA) or a similar nutrient medium.

-

Inoculation: The center of each agar plate is inoculated with a mycelial plug or a spore suspension of the target fungus.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period.

-

Assessment: The mycelial growth diameter is measured, and the concentration that inhibits growth by 50% (IC50) is calculated.

Succinate Dehydrogenase Inhibition Assay

To confirm the mechanism of action, an in vitro enzyme inhibition assay would have been conducted, likely using mitochondrial preparations from a susceptible fungus.

-

Mitochondrial Isolation: Mitochondria are isolated from the target fungus through differential centrifugation.

-

Assay Buffer: A suitable assay buffer containing a substrate (succinate) and an electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP) is prepared.

-

Enzyme Reaction: The mitochondrial preparation is added to the assay buffer in the presence of varying concentrations of this compound.

-

Spectrophotometric Measurement: The reduction of the electron acceptor is measured over time using a spectrophotometer.

-

Data Analysis: The rate of the enzymatic reaction is calculated, and the concentration of this compound that causes 50% inhibition (IC50) of SDH activity is determined.

Conclusion

This compound represents an important milestone in the history of fungicide development. As an early SDHI, its discovery and the elucidation of its mode of action contributed significantly to the understanding of targeted fungicide design. While detailed quantitative data from its initial studies in the early 1970s are not extensively documented in modern, readily accessible literature, the foundational principles of its fungicidal activity and its role as a precursor to more advanced SDHIs are well established. Further archival research into the publications and patents from Hoechst AG during that period may yield more specific data on the pioneering studies of this significant fungicide.

References

- 1. This compound (Ref: Hoe 13764) [sitem.herts.ac.uk]

- 2. A potent effect of 1,4-oxathiin systemic fungicides on succinate oxidation by a particulate preparation from Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mode of Action of Oxathiin Systemic Fungicides V. Effect on Electron Transport System of <i>Ustilago maydis</i> and <i>… [ouci.dntb.gov.ua]

- 4. Mode of Action of Oxathiin Systemic Fungicides V. Effect on Electron Transport System of Ustilago maydis and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Pyracarbolid: A Technical Guide to Solubility, Stability, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of the fungicide Pyracarbolid. It also details its mechanism of action as a succinate dehydrogenase inhibitor. This document is intended to serve as a valuable resource for professionals in research and development.

This compound: Core Properties

This compound is a systemic anilide fungicide.[1] It is absorbed by plants through their roots and leaves.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 24691-76-7 | [2] |

| Molecular Formula | C13H15NO2 | [2] |

| Molecular Weight | 217.26 g/mol | [2] |

| Melting Point | 110-111 °C | [2] |

| pKa (Predicted) | 14.41 ± 0.70 | [3] |

Solubility Profile

Understanding the solubility of this compound is crucial for formulation development, environmental fate assessment, and designing toxicological studies.

Table 2: Solubility of this compound

| Solvent | Temperature | Solubility | Source |

| Water | 40 °C | 0.6 g/L | [2][3] |

| Water | 20 °C, pH 7 | 600 mg/L | [1] |

| Chloroform | 20 °C | 366,000 mg/L | [1] |

| Ethanol | 20 °C | 89,000 mg/L | [4] |

| Ethyl acetate | 20 °C | 86,000 mg/L | [4] |

| Xylene | 20 °C | 13,000 mg/L | [4] |

Stability Characteristics

Table 3: Stability Data for this compound

| Stability Parameter | Conditions | Value | Source |

| Shelf-Life | Recommended storage conditions | 2 years | [5] |

| Aqueous Hydrolysis (DT₅₀) | Data not available | - | |

| Aqueous Photolysis (DT₅₀) | Data not available | - | |

| Thermal Stability | Data not available | - |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not publicly available. However, standardized guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development) provide a framework for generating such data. The following are detailed methodologies based on these established guidelines.

Solubility Determination Protocol (Shake-Flask Method)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 105.

Objective: To determine the water solubility of this compound at a specific temperature.

Materials:

-

This compound (analytical standard)

-

Distilled or deionized water

-

Constant temperature water bath or shaker

-

Centrifuge

-

Analytical balance

-

pH meter

-

Appropriate analytical instrumentation (e.g., HPLC-UV)

Procedure:

-

Preparation of Test Solutions: Add an excess amount of this compound to a series of flasks containing water.

-

Equilibration: Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 20°C and 40°C). Agitate the flasks for a sufficient time to allow for equilibration (typically 24-48 hours). A preliminary test should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the solutions to stand undisturbed at the test temperature to allow for the separation of undissolved material. Centrifuge the samples to ensure complete removal of suspended particles.

-

Sampling and Analysis: Carefully remove an aliquot from the clear aqueous phase of each flask. Analyze the concentration of this compound in the aliquot using a validated analytical method.

-

Data Reporting: The water solubility is reported as the mean of at least three replicate determinations.

Stability Testing: Hydrolysis as a Function of pH

This protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 111.

Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.

Materials:

-

This compound (analytical standard)

-

Sterile buffer solutions at pH 4, 7, and 9

-

Constant temperature incubator (e.g., at 25°C and 50°C)

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Preparation of Test Solutions: Prepare solutions of this compound in each of the sterile buffer solutions (pH 4, 7, and 9) at a known concentration.

-

Incubation: Place the test solutions in the dark in a constant temperature incubator.

-

Sampling: At predetermined time intervals, withdraw aliquots from each test solution. The sampling frequency will depend on the expected rate of degradation.

-

Analysis: Analyze the concentration of the remaining this compound in each aliquot using a validated analytical method. Identify any major degradation products if possible.

-

Data Analysis: Determine the degradation rate constant and the half-life (DT₅₀) of this compound at each pH and temperature combination by plotting the concentration of this compound versus time.

Stability Testing: Aqueous Photolysis

This protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 316.

Objective: To determine the rate of photodegradation of this compound in an aqueous environment under simulated sunlight.

Materials:

-

This compound (analytical standard)

-

Sterile, buffered, air-saturated water (e.g., pH 7)

-

A light source that simulates natural sunlight (e.g., a xenon arc lamp)

-

Photoreactor with a temperature control system

-

Quantum radiometer

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Preparation of Test Solutions: Prepare an aqueous solution of this compound of known concentration in sterile, buffered water.

-

Irradiation: Irradiate the test solution in the photoreactor using the simulated sunlight source. Maintain a constant temperature. Dark controls (samples protected from light) should be run in parallel to account for any non-photolytic degradation.

-

Sampling: At appropriate time intervals, withdraw samples from the irradiated and dark control solutions.

-

Analysis: Analyze the concentration of this compound and any identified photoproducts in the samples.

-

Data Analysis: Calculate the photodegradation rate constant and the half-life (DT₅₀) of this compound.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound functions as a Succinate Dehydrogenase Inhibitor (SDHI).[1] SDHIs disrupt the fungal mitochondrial respiratory chain, which is essential for energy production.

The target of this compound is succinate dehydrogenase (also known as Complex II), a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting this enzyme, this compound blocks the oxidation of succinate to fumarate. This interruption in the electron transport chain prevents the production of ATP, leading to the death of the fungal cell.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound as an SDHI fungicide.

Experimental Workflow for Determining Mechanism of Action

Caption: Workflow for confirming SDHI activity of this compound.

References

- 1. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi | Semantic Scholar [semanticscholar.org]

- 3. Latest Updates on OECD Guidelines - Agrexis [agrexis.com]

- 4. researchgate.net [researchgate.net]

- 5. oecd.org [oecd.org]

Pyracarbolid: A Fungicide with an Unexplored Biomedical Potential

An examination of the existing scientific literature reveals that Pyracarbolid is a well-established fungicide, but its potential for biomedical applications remains largely unexplored. Currently, there is a significant lack of publicly available data to support the development of a comprehensive technical guide on its use in medicine or drug development. This document summarizes the known information on this compound, focusing on its established role and mechanism of action as a fungicide, and addresses the current void in biomedical research.

Overview and Primary Application

This compound is primarily recognized and utilized as a systemic fungicide. Its main function is to protect crops from various fungal diseases. The compound belongs to the class of succinate dehydrogenase inhibitors (SDHIs), which are crucial for the agricultural industry in managing fungal pathogens.

Mechanism of Action as a Succinate Dehydrogenase Inhibitor

The primary mechanism of action for this compound is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi. This inhibition disrupts the fungal respiration process, leading to a halt in energy production (ATP synthesis) and ultimately, cell death.

To illustrate this established mechanism in its fungicidal context, a simplified workflow is presented below:

Caption: Mechanism of this compound as a fungicide.

Absence of Data on Biomedical Applications

A thorough review of scientific databases and literature reveals a conspicuous absence of research into the potential biomedical applications of this compound. There are no significant preclinical or clinical studies investigating its efficacy as an anti-inflammatory, anticancer, neuroprotective, or any other therapeutic agent.

Consequently, it is not possible to provide the following as they do not exist in the public domain:

-

Quantitative Data: There are no published IC50 values, EC50 values, or other quantitative measures of this compound's activity in human disease models.

-

Experimental Protocols: Detailed methodologies for biomedical research involving this compound have not been published.

-

Signaling Pathways: As its mechanism of action in human cells has not been investigated, there are no known signaling pathways associated with any potential therapeutic effects.

Toxicological Profile

The available research on this compound in relation to non-target organisms, including mammals, is primarily in the context of toxicology and risk assessment due to its use as a pesticide. These studies focus on understanding its potential for toxicity upon exposure, rather than exploring its therapeutic potential.

Future Directions and Unanswered Questions

The lack of research into the biomedical applications of this compound does not necessarily preclude its potential. The family of succinate dehydrogenase inhibitors has drawn some interest in drug discovery, particularly in the context of cancer metabolism. However, whether this compound itself possesses the necessary pharmacological properties for therapeutic use in humans remains an open and uninvestigated question.

For researchers and drug development professionals interested in this area, the initial steps would involve foundational in vitro studies to assess the following:

Caption: A potential workflow for initiating biomedical research on this compound.

A Technical Guide to the Antimicrobial Spectrum of Pyracarbolid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyracarbolid is a systemic anilide fungicide known for its targeted action against specific plant pathogenic fungi.[1][2][3] Its primary mechanism of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration and energy production in susceptible fungi.[1][4][5][6] This document provides a comprehensive overview of the known antifungal and antibacterial spectrum of this compound. It details its mechanism of action, summarizes available activity data, and outlines standardized experimental protocols for antimicrobial susceptibility testing. While primarily recognized for its antifungal properties, its activity against bacterial species is also addressed.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound belongs to the class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[4][7][8] These compounds function by targeting and inhibiting Complex II (succinate:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[4][5]

The specific mode of action involves:

-

Binding to Complex II: SDHIs, including this compound, bind to the ubiquinone-binding site (Qp site) of the SDH complex.[5]

-

Blocking Electron Transfer: This binding competitively inhibits the reduction of ubiquinone to ubiquinol.[5]

-

Disruption of Respiration: The inhibition of this key step halts the flow of electrons from succinate, disrupting the entire mitochondrial respiratory chain.[5][6]

-

Energy Depletion: The cessation of cellular respiration leads to a rapid decrease in ATP production, ultimately causing fungal growth inhibition and cell death.[6]

This dual participation of SDH in both the Krebs cycle and the electron transport chain makes it an essential enzyme for fungal survival and an effective target for fungicides.[4][5]

References

- 1. This compound (Ref: Hoe 13764) [sitem.herts.ac.uk]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 24691-76-7 [m.chemicalbook.com]

- 4. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. nzpps.org [nzpps.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Pyracarbolid In Vitro Antifungal Assay

Introduction

Pyracarbolid is a systemic anilide fungicide utilized in the control of various fungal diseases affecting crops such as coffee, tea, vegetables, and ornamentals.[1] Its mode of action involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain, thereby disrupting fungal respiration and energy production.[1][2] These application notes provide detailed protocols for evaluating the in vitro antifungal efficacy of this compound through minimum inhibitory concentration (MIC) determination and for confirming its mechanism of action via an SDH inhibition assay.

Mechanism of Action: Inhibition of Succinate Dehydrogenase